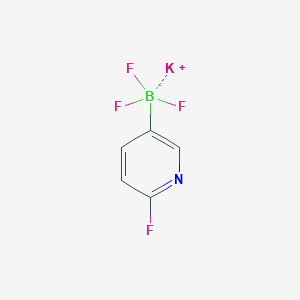

Potassium trifluoro(6-fluoropyridin-3-yl)borate

Description

Potassium trifluoro(6-fluoropyridin-3-yl)borate (CAS No. 1111732-94-5) is an organoboron compound with the molecular formula C₅H₃BF₄KN and a molecular weight of 202.99 g/mol . It features a pyridine ring substituted with a fluorine atom at the 6-position and a trifluoroborate group at the 3-position. This compound is stored under inert atmospheric conditions at room temperature and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) . Its primary applications lie in organic synthesis, particularly in cross-coupling reactions, due to the stability and reactivity imparted by the boron-fluorine bonds and aromatic pyridine system.

Properties

IUPAC Name |

potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIUXLLFAUQFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649123 | |

| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-94-5 | |

| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-fluoropyridine-5-trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoro(6-fluoropyridin-3-yl)borate can be synthesized through the reaction of 6-fluoropyridine with boron trifluoride etherate, followed by treatment with potassium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

Cross-Coupling Reactions: this compound is widely used in nickel-catalyzed and copper-catalyzed cross-coupling reactions.

Substitution Reactions: This compound can undergo substitution reactions where the trifluoroborate group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Nickel or Copper Catalysts: These metals are commonly used as catalysts in cross-coupling reactions involving this compound.

Organic Solvents: Solvents like THF and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants and conditions used .

Scientific Research Applications

Structural and Chemical Properties

Molecular Formula: C₅H₃BF₄N

Molecular Weight: 202.99 g/mol

Key Features:

- Contains a trifluoroborate moiety.

- The presence of a fluorinated pyridine ring enhances its reactivity.

Applications in Organic Synthesis

Potassium trifluoro(6-fluoropyridin-3-yl)borate plays a crucial role in several organic reactions, particularly in cross-coupling methodologies. Its applications include:

Cross-Coupling Reactions

This compound is primarily utilized as a boron source in reactions such as the Suzuki–Miyaura coupling. It facilitates the formation of carbon-carbon bonds, which are pivotal for constructing complex organic molecules.

Catalytic Systems

Studies have shown that this compound interacts with transition metals during catalytic cycles, influencing reaction pathways and product distributions. This interaction is essential for developing efficient catalytic processes in organic synthesis.

Applications in Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in:

Organic Electronics

Research indicates that this compound is being explored for use in organic electronic devices due to its ability to enhance charge transport properties. Its incorporation into organic semiconductors could lead to improved performance in electronic applications.

Comparative Analysis with Other Organoboron Compounds

The following table compares this compound with other related organoboron compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | C₅H₃BF₄N | Unique combination of fluorinated groups and nitrogen heteroatom; versatile in synthesis. |

| Potassium trifluoro(3-fluoropyridin-4-yl)borate | C₅H₃BF₄K | Similar trifluoroborate structure but different substitution pattern on pyridine. |

| Potassium trifluoro(4-fluorophenyl)borate | C₆H₄BF₄K | Lacks nitrogen heteroatom; primarily used for nucleophilic aromatic substitutions. |

Case Studies and Research Findings

Research studies have documented the effectiveness of this compound in various synthetic methodologies:

Case Study: Suzuki-Miyaura Coupling

In a recent study, this compound was employed as a boron reagent in the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids, demonstrating high yields and selectivity .

Case Study: Catalytic Reactions

Another investigation focused on the compound's role in catalytic systems involving palladium complexes, where it was shown to significantly enhance the reaction rates compared to traditional boron sources.

Mechanism of Action

The mechanism by which potassium trifluoro(6-fluoropyridin-3-yl)borate exerts its effects involves the formation of stable intermediates during cross-coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalysts used in these reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares potassium trifluoro(6-fluoropyridin-3-yl)borate with structurally related organotrifluoroborates:

Key Observations :

- Electronic Effects: The 6-fluoro substituent in the target compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to non-fluorinated analogs like phenyltrifluoroborate .

- Steric and Solubility Differences : Bulkier substituents (e.g., Br, CF₃) reduce solubility in aqueous media but improve stability in organic phases .

- Molecular Weight Impact : Halogen substitution (Cl, Br) increases molecular weight significantly, which may influence reaction kinetics and purification processes .

Cross-Coupling Reactions

This compound exhibits faster reaction rates in Suzuki-Miyaura couplings compared to its chloro- and bromo-substituted analogs due to the fluorine atom’s electronegativity, which facilitates transmetalation . In contrast, the trifluoromethyl-substituted variant (C₆H₃BF₆KN) demonstrates superior catalytic efficiency in aryl-aryl bond formation, attributed to the CF₃ group’s stabilizing effect on intermediate complexes .

Biological Activity

Potassium trifluoro(6-fluoropyridin-3-yl)borate is an organoboron compound with significant potential in synthetic chemistry and biological applications. The unique structure, characterized by a trifluoroborate moiety attached to a 6-fluoropyridine ring, enhances its reactivity and selectivity in various chemical reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₃BF₄K

- Molecular Weight : 202.99 g/mol

- CAS Number : 1111732-94-5

The presence of fluorine atoms and a nitrogen heteroatom in the pyridine structure contributes to the compound's unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki–Miyaura coupling .

Research indicates that this compound may interact with various biological targets through its electrophilic nature. The trifluoroborate group can act as a boron source in catalytic cycles, influencing reaction pathways and product distributions. This property is particularly relevant when assessing its potential for drug development and therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit enhanced potency against certain cancer cell lines. For instance, the introduction of fluorine substituents has been shown to increase metabolic stability and selectivity for specific biological targets .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Activity (IC50 μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Potassium trifluoro(3-fluoropyridin-4-yl)borate | TBD | TBD |

| Potassium trifluoro(4-fluorophenyl)borate | TBD | Nucleophilic aromatic substitution |

Note: TBD indicates that specific IC50 values need to be determined through further experimental studies.

Case Studies

- Cancer Treatment : A study focused on the synthesis of spirocyclic chromane derivatives indicated that similar fluorinated compounds could act as potent inhibitors for histone acetyltransferases (HATs), which are implicated in cancer progression . The structural modifications involving fluorine substitution were crucial for enhancing bioactivity.

- TRPV3 Modulation : Another line of research highlighted compounds that modulate TRPV3 channels, which are involved in pain perception and inflammatory responses. While this compound itself has not been directly studied for TRPV3 activity, its structural analogs suggest potential therapeutic avenues for conditions related to TRPV3 dysregulation .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 6-fluoropyridine with boron reagents under controlled conditions to yield the desired trifluoroborate compound. Its applications extend beyond catalysis into medicinal chemistry, where it may serve as a scaffold for developing novel therapeutics targeting various diseases.

Q & A

Q. What are the recommended synthetic methodologies for preparing potassium trifluoro(6-fluoropyridin-3-yl)borate?

Methodological Answer: The synthesis typically involves transmetallation of 6-fluoropyridin-3-yl lithium intermediates with boron trifluoride etherate (BF₃·OEt₂). A general procedure includes:

Lithiation : React 3-bromo-6-fluoropyridine with n-BuLi in dry THF at -78°C under inert atmosphere .

Borylation : Add BF₃·OEt₂ to the lithiated intermediate, followed by quenching with aqueous KHF₂ to precipitate the potassium trifluoroborate salt .

Purification : Isolate the product via filtration and wash with cold acetone to remove excess salts.

Q. Key Considerations :

- Use rigorously anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or ¹⁹F NMR to detect intermediate boronates .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer: Based on GHS classifications of analogous trifluoroborates:

Q. Emergency Protocols :

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine ring) and substituent effects from fluorine .

- ¹⁹F NMR : Detect BF₃⁻ signals (δ -135 to -115 ppm) and aryl-fluorine coupling .

- HRMS : Confirm molecular ion peaks (e.g., [M–K]⁻) with <5 ppm mass accuracy .

Data Interpretation Example :

In acetone-d₆, the ¹⁹F NMR of analogous compounds shows two distinct peaks: one for the BF₃⁻ group (δ -135 ppm) and another for the aryl fluorine (δ -115 ppm) .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for aryl chloride substrates?

Methodological Answer:

- Catalyst System : Use Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance reactivity toward electron-deficient aryl chlorides .

- Conditions :

- Yield Improvements : Pre-activate the catalyst with 10 mol% t-BuONO to mitigate protodeboronation side reactions .

Case Study :

In a Suzuki-Miyaura coupling with 4-chloronitrobenzene, the optimized protocol achieved 78% yield vs. 45% without pre-activation .

Q. What strategies resolve contradictions in reaction outcomes when using sterically hindered substrates?

Methodological Answer:

- Steric Mitigation :

- Analytical Validation :

- Use LC-MS to detect low-concentration intermediates.

- Perform kinetic studies to identify rate-limiting steps .

Example :

Coupling with 2,6-dimethylchlorobenzene required XPhos and 20 mol% Pd loading to achieve 62% yield, compared to <10% with SPhos .

Q. How does the electronic nature of the pyridine ring influence boron-centered reactivity?

Methodological Answer:

Q. Experimental Design :

- Synthesize analogs with varying substituents (e.g., 6-CF₃ vs. 6-OMe) and compare coupling efficiencies .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Methodological Answer:

- Key Challenges :

- Exothermic lithiation steps requiring precise temperature control.

- Low solubility of the product in organic solvents.

- Solutions :

- Use continuous flow reactors for safer lithiation .

- Recrystallize from EtOH/H₂O (1:3) to improve purity at multi-gram scale .

Q. Scalability Data :

- Pilot-scale reactions (50 g) achieved 68% yield with >99% purity via optimized crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.